Benzonitrile, 3-(2H-indazol-2-yl)-
Description
BenchChem offers high-quality Benzonitrile, 3-(2H-indazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 3-(2H-indazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81265-92-1 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-indazol-2-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-3-6-13(8-11)17-10-12-5-1-2-7-14(12)16-17/h1-8,10H |
InChI Key |
IETRONPRJQXZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Strategic Importance of Indazole and Benzonitrile Scaffolds in Modern Chemistry
The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and analgesic properties. nih.govresearchgate.net The thermodynamic stability of the 1H-indazole tautomer has made it a primary focus of synthetic efforts, leading to the development of clinically significant drugs such as Niraparib, Axitinib, and Pazopanib. researchgate.netijsdr.org The versatility of the indazole scaffold allows for substitution at various positions, enabling chemists to fine-tune the molecule's biological activity. longdom.org
Similarly, the benzonitrile (B105546) group, an aromatic ring bearing a nitrile (-C≡N) functional group, is a key structural element in many biologically active compounds. ontosight.ai The nitrile group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, influencing how a molecule binds to biological targets like enzymes and receptors. ontosight.ai Furthermore, the nitrile group is a versatile synthetic handle, capable of being transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, thereby providing a pathway to a diverse range of derivatives.
The combination of these two scaffolds in a single molecule, as seen in Benzonitrile, 3-(2H-indazol-2-yl)-, creates a unique chemical entity with potential for novel applications. The specific linkage to the 2-position of the indazole ring (the 2H-tautomer) is also of significant interest, as 2H-indazoles are known to possess distinct biological and chemical properties compared to their more common 1H-indazole counterparts. ijsdr.org
Overview of Heterocyclic Compound Research Methodologies
The investigation of heterocyclic compounds like Benzonitrile (B105546), 3-(2H-indazol-2-yl)- employs a range of sophisticated research methodologies to elucidate their structure, properties, and potential applications. These methods can be broadly categorized into synthesis, characterization, and computational analysis.
Synthesis: The creation of novel heterocyclic compounds is the foundation of their study. Modern synthetic strategies often focus on efficiency, selectivity, and sustainability. mdpi.com Common methods for synthesizing heterocyclic scaffolds include:
Ring Closure Reactions: Forming the heterocyclic ring from an acyclic precursor. numberanalytics.com
Cycloaddition Reactions: Combining two or more unsaturated molecules to form a cyclic adduct. numberanalytics.com
Cross-Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals. A copper-catalyzed regioselective cross-coupling reaction has been used to synthesize 2-substituted-2H-indazoles. rsc.org
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates and often improve yields, which is considered a green chemistry approach. mdpi.com
Characterization: Once synthesized, the precise structure and purity of a compound must be confirmed. A suite of spectroscopic and chromatographic techniques is essential for this purpose: numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of atoms. igi-global.com
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. numberanalytics.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. numberanalytics.com
X-ray Crystallography: When a compound can be grown as a single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure. mdpi.com
Computational Modeling: In conjunction with experimental work, computational methods have become indispensable in heterocyclic chemistry research. numberanalytics.com
Density Functional Theory (DFT): A quantum mechanical method used to predict the electronic structure, reactivity, and stability of molecules. numberanalytics.com
Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to understand how a ligand might interact with a protein target. longdom.org
Scope of Academic Inquiry for Benzonitrile, 3 2h Indazol 2 Yl As a Core Structure
Established Synthetic Pathways to Indazole-Benzonitrile Systems
The construction of the 2H-indazole-benzonitrile framework can be achieved through various synthetic strategies, primarily involving the formation of the indazole ring or the introduction of the benzonitrile moiety onto a pre-existing indazole core. These methods often employ transition-metal-catalyzed cross-coupling reactions or classical cyclization protocols.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and its application in the formation of indazole-benzonitrile systems is well-documented. nih.gov These reactions offer a versatile and efficient means to construct the desired carbon-nitrogen and carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a robust method for the formation of C-C bonds. ijcrt.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. ijcrt.orgrsc.org In the context of synthesizing indazole-benzonitrile systems, this can be applied to couple a boronic acid derivative of either the indazole or the benzonitrile with a halogenated counterpart. rsc.org
For instance, a general approach involves the coupling of a bromo-indazole with a cyanophenylboronic acid. rsc.org The versatility of the Suzuki-Miyaura reaction allows for the use of various boronic acids and halogenated indazoles, enabling the synthesis of a diverse library of indazole derivatives. rsc.orgnih.gov The reaction conditions are typically mild, and the use of a suitable palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a solvent system like dimethoxyethane, has proven effective. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Indazole Synthesis
| Indazole Substrate | Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | Good | nih.gov |
| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·(DCM) | Not specified | rsc.org |
| 3-Iodo-1H-indazole | Organoboronic acids | Ferrocene-Based Divalent Palladium Complex | High | researchgate.net |
Beyond the Suzuki-Miyaura reaction, other metal-mediated cross-coupling strategies have been successfully employed for the synthesis of 2-aryl-2H-indazoles. Copper-catalyzed reactions, for example, offer an alternative and often complementary approach. A copper-catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts has been shown to produce 2-substituted-2H-indazoles with high regioselectivity and in good yields. rsc.org This method is particularly useful for introducing aryl groups, including those with a cyano substituent, at the N-2 position of the indazole ring. rsc.org
Rhodium-catalyzed reactions have also been explored. For instance, Rh(III)-catalyzed C-H activation of 2-arylindazoles followed by annulation with various partners can lead to more complex fused heterocyclic systems. nih.govacs.orgrsc.org While not directly producing simple benzonitrile derivatives, these methods highlight the versatility of metal catalysis in functionalizing the indazole core.
Visible-light-mediated photoredox catalysis has also emerged as a powerful tool. For instance, a catalyst-free, visible-light-mediated arylation of 2H-indazoles with aryl diazonium salts has been developed, providing an environmentally friendly route to C3-arylated 2H-indazoles. researchgate.net
Cyclization and Annulation Protocols
Cyclization reactions represent a classical and fundamental approach to the synthesis of heterocyclic compounds like indazoles. These methods involve the formation of the indazole ring from acyclic precursors.
The Cadogan reaction is a well-established method for synthesizing 2H-indazoles through the reductive cyclization of o-nitrobenzylamines or related ortho-nitro aromatic compounds. nih.govacs.org This reaction is typically carried out at high temperatures using a deoxygenating agent like a trialkyl phosphite (B83602). nih.govforagerone.com Recent advancements have led to milder reaction conditions, for example, by using tri-n-butylphosphine in isopropanol (B130326) at 80°C. acs.orgorganic-chemistry.org This one-pot condensation and reductive cyclization of ortho-nitrobenzaldehydes with anilines offers a practical and efficient route to a variety of substituted 2H-indazoles. organic-chemistry.org
While the traditional Cadogan reaction is robust, it can be harsh. nih.gov Research into the reaction mechanism has suggested the involvement of nitrene intermediates, although non-nitrene pathways have also been proposed. nih.gov The development of flow chemistry protocols for the Cadogan reaction has demonstrated advantages such as reduced reaction times and milder temperatures. foragerone.comvapourtec.com
Table 2: Conditions for Cadogan Reaction
| Starting Materials | Reagent | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| ortho-Nitroaromatic compounds | Trialkyl phosphites/phosphines | High temperature (e.g., >150 °C) | Classical reductive cyclization | nih.gov |
| ortho-Nitrobenzaldehydes and anilines | Tri-n-butylphosphine | 80 °C, i-PrOH | Milder, one-pot procedure | organic-chemistry.org |
| ortho-Imino-nitrobenzenes | Triethyl phosphite | Flow reactor | Reduced reaction times, milder temperatures | foragerone.comvapourtec.com |
A highly efficient and selective method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with arynes. nih.govnih.govorganic-chemistry.org This reaction proceeds under mild conditions and typically affords 2H-indazoles in good to excellent yields, with no contamination from the 1H-indazole isomer. nih.govacs.org The reaction is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] reaction to release carbon dioxide and form the stable 2H-indazole ring. nih.govnih.gov
The aryne precursor, often a silylaryl triflate, and the sydnone (B8496669) are reacted in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.orgacs.org This method demonstrates broad substrate scope, accommodating a variety of substituted sydnones and arynes, making it a valuable tool for creating diverse 2H-indazole libraries. nih.govthieme-connect.com The resulting halogen-substituted 2H-indazoles can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov
Intramolecular N-N Bond Formation Pathways
A cornerstone in the synthesis of the 2H-indazole core is the formation of the nitrogen-nitrogen bond within the pyrazole (B372694) ring. Various methodologies have been developed to achieve this critical transformation, often as the final step in a multi-step sequence or as part of a domino reaction.
One prominent approach involves the copper-catalyzed intramolecular amination. This method allows for the synthesis of a wide variety of multi-substituted 2H-indazoles from readily available starting materials under mild conditions. rsc.org The versatility of this copper-catalyzed N-N bond formation has been demonstrated in the preparation of a highly selective ligand for estrogen receptor β. rsc.org
Another strategy relies on the reductive cyclization of N-(2-nitrobenzylidene)anilines, which are formed from the condensation of 2-nitrobenzaldehyde (B1664092) with a primary amine. This intramolecular reductive N-heterocyclization can be promoted by various reagents. For instance, tri-n-butylphosphine can effectively induce the reductive cyclization of ortho-imino-nitrobenzene substrates.
Furthermore, multicomponent reactions catalyzed by copper have proven effective for the one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). In this domino process, the copper catalyst facilitates both the initial C-N bond formation and the subsequent crucial intramolecular N-N bond formation. gjesr.comorganic-chemistry.orgresearchgate.net This method is valued for its operational simplicity and the ability to tolerate a wide range of functional groups on the starting materials. researchgate.net
Direct C-H Functionalization Strategies for Regioselective Synthesis
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For 2H-indazoles, these methods have been particularly impactful in achieving regioselective substitution at the C3 position.
Rhodium(III)-Catalyzed Direct Cyanation of 2H-Indazoles
Rhodium(III)-catalyzed C-H activation has been successfully employed for the direct cyanation of 2H-indazoles. acs.org This chelation-assisted strategy utilizes a directing group on the 2-aryl substituent of the indazole to guide the rhodium catalyst to the ortho C-H bond of the phenyl ring, leading to ortho-cyanated phenylindazoles. acs.org A notable example involves the use of N-cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent, which provides access to a variety of these compounds in good yields with broad substrate scope and good functional group compatibility. acs.org This method is operationally convenient and offers excellent regioselectivity. acs.org
In a related approach, rhodium(III) catalysis has been used for the C-H addition and cyclization of azobenzenes with α-keto aldehydes to furnish 3-acyl-(2H)-indazoles. nih.gov This process involves the ortho C-H activation of the azobenzene (B91143) directed by the azo group. nih.gov Similarly, the direct acylmethylation of 2H-indazoles with sulfoxonium ylides has been achieved using a Cp*Rh(III) catalyst under an air atmosphere, again highlighting the utility of this chelation-assisted strategy for functionalizing the ortho-position of the 2-phenyl ring. researchgate.net
Palladium(II)-Catalyzed C3-H Functionalization of 2H-Indazoles
Palladium catalysis has also been instrumental in the direct functionalization of the C3 position of the 2H-indazole ring. An efficient palladium-catalyzed C-H functionalization of 2H-indazoles has been developed using an isocyanide insertion strategy. nih.govresearchgate.net This method has enabled the synthesis of novel and complex heterocyclic systems, including benzoxazinoindazoles and indazoloquinoxalines, for the first time. nih.govresearchgate.net The protocol is noted for its ability to construct multiple bonds in a single pot, its broad substrate scope, and its high yields under environmentally benign conditions. nih.govresearchgate.net
Furthermore, palladium-catalyzed oxidative alkenylation of both (1H)- and (2H)-indazole derivatives has been achieved. acs.org Using palladium(II) acetate (B1210297) as the catalyst and silver carbonate as the oxidant, selective C3-monoalkenylation occurs to provide the desired products in good yields. acs.org This methodology was successfully applied to the total synthesis of the drug candidate gamendazole. acs.org While not a direct cyanation, these methods demonstrate the potential of palladium catalysis for various C3-functionalizations. The direct C3-cyanation of indoles using acetonitrile (B52724) as the cyanide source under palladium catalysis has also been reported, suggesting a potential avenue for similar reactivity with 2H-indazoles. rsc.org
Visible-Light-Promoted C3-H Cyanomethylation
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable method for C-H functionalization. sioc-journal.cn This approach has been successfully applied to the direct C3-H cyanomethylation of 2H-indazoles. nih.govnih.govacs.org The reaction typically employs a photocatalyst, such as Ir(ppy)3, and a cyanomethyl radical source like bromoacetonitrile. nih.govnih.govacs.org This method is advantageous due to its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. nih.govacs.org The process is considered a green chemistry approach due to its short synthetic route and low cost. nih.govacs.org This strategy provides an attractive and efficient means of installing a cyanomethyl group at the C3 position of the 2H-indazole core. nih.govacs.org
| Catalyst | Reagent | Product Type | Reference |
| Ir(ppy)3 | Bromoacetonitrile | C3-Cyanomethylated 2H-Indazoles | nih.govnih.govacs.org |
Advanced and Sustainable Synthetic Approaches
The development of more environmentally friendly and efficient synthetic methods is a continuous goal in organic chemistry. For the synthesis of 2H-indazoles, microwave-assisted synthesis has emerged as a significant enhancement.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has been shown to significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of 2H-indazoles. For instance, a microwave-assisted, green, one-pot, three-component synthesis of 2H-indazoles has been developed using a heterogeneous and recyclable Cu(II)-clay catalyst. bcrec.id This domino reaction proceeds from 2-primary amines, bromobenzaldehydes, and sodium azide under neat conditions, highlighting its efficiency and environmental benefits. bcrec.id
Another novel microwave-assisted route involves the double Sonogashira coupling of 3,4-diiodo-1-trityl and 1-phenylpyrazole (B75819) with terminal acetylenes, which proceeds in a remarkably short reaction time of just three minutes. lookchem.com The resulting dialkynylpyrazoles can then be cyclized to form the 2H-indazole ring. lookchem.com Furthermore, microwave irradiation has been utilized for the regioselective C3-formylation of 2H-indazoles using Selectfluor as a mediator and DMSO as the formylating agent, providing 3-formyl 2H-indazoles in moderate to excellent yields. thieme-connect.de
| Method | Catalyst/Reagent | Key Features | Reference |
| Three-Component Synthesis | Cu(II)-Clay | Green, one-pot, neat conditions | bcrec.id |
| Double Sonogashira Coupling | Palladium | Rapid synthesis of precursors | lookchem.com |
| C3-Formylation | Selectfluor/DMSO | Regioselective, moderate to excellent yields | thieme-connect.de |
Green Chemistry Principles in Compound Synthesis
The application of green chemistry principles to the synthesis of pharmacologically active compounds is of increasing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing indazole derivatives, several strategies align with these principles.
One notable approach is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly shorten reaction times and improve yields compared to conventional heating methods, thereby saving energy and potentially reducing the formation of byproducts. For instance, the synthesis of tetrahydroindazole (B12648868) derivatives has been efficiently achieved using microwave irradiation, showcasing a green and simple method for preparing this class of compounds.
Another key principle of green chemistry is the use of safer solvents and reaction conditions. Research into the synthesis of 2-aryl-2H-indazoles has demonstrated efficient, metal-free methods. For example, the reaction can proceed via a base-catalyzed benzyl (B1604629) C–H deprotonation and cyclization, avoiding the use of toxic heavy metals. researchgate.net Furthermore, the use of water or ethanol-water mixtures as a solvent system in some synthetic routes for indazole derivatives represents a significant step towards greener processes. researchgate.net A one-pot protocol for the synthesis of indazol-3(2H)-ones using a low-valent titanium reagent has also been described as a mild and efficient method. nih.gov
The development of catalytic reactions is also central to green chemistry. The use of catalysts, such as copper in the regioselective cross-coupling reaction for the synthesis of 2-substituted-2H-indazoles, allows for the use of smaller quantities of reagents and can lead to higher selectivity, thus reducing waste. rsc.org Similarly, the use of ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in the cyclocondensation reaction to form indazole derivatives under ultrasound irradiation is another example of a greener synthetic method. researchgate.net
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control, which are particularly relevant for the production of pharmaceutical intermediates. researchgate.net The synthesis of indazole derivatives has been successfully adapted to continuous flow systems, demonstrating the potential for more efficient and safer manufacturing processes. clockss.org
One approach involves the thermal synthesis of N-substituted indazoles from nitroaromatic imines via the Cadogan reaction in a flow reactor. mdpi.com In this setup, a solution of the substrate in triethyl phosphite is pumped through heated coils, allowing for precise temperature and residence time control, leading to high yields of the desired N-arylindazoles. mdpi.com
Another example is the photochemical generation of benzynes from suitable precursors in a continuous-flow reactor, followed by their trapping with sydnones to produce N-arylindazoles. mdpi.com This method allows for the safe handling of highly reactive intermediates like benzynes. Furthermore, a three-step flow procedure has been developed for the synthesis of indazole derivatives that are key precursors for Toll-like receptor (TLR) antagonists. This process involves the in-situ formation of unstable azide intermediates in a flow system, thereby minimizing the risks associated with their handling in batch processes. mdpi.com
The synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) has also been optimized for a continuous-flow setup, enabling a highly controlled and safe synthesis. clockss.org The use of a flow reactor allows for operation at high temperatures, which can significantly accelerate the reaction rate. clockss.org
Retrosynthetic Analysis for Benzonitrile, 3-(2H-indazol-2-yl)-
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available or easily accessible starting materials through a series of logical "disconnections."
Application of Disconnection Strategies for Complex Heterocycles
The retrosynthesis of Benzonitrile, 3-(2H-indazol-2-yl)- (1) primarily involves the disconnection of the C-N bond between the benzonitrile moiety and the indazole ring. This is a common and effective strategy for N-aryl heterocycles.
Scheme 1: Retrosynthetic analysis of Benzonitrile, 3-(2H-indazol-2-yl)-
A visual representation of the disconnection approach for the target molecule.
The key disconnection (C-N bond) leads to two precursor molecules: 1H-indazole (2) and a suitable 3-halobenzonitrile or an equivalent electrophilic partner. This disconnection is based on well-established cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed N-arylation reactions.
Further disconnection of the indazole ring itself (2) can be envisioned through several established synthetic routes for this core structure. A common approach is the cyclization of an o-substituted phenylhydrazine (B124118) derivative. For example, disconnection of the N-N bond and the C-N bond of the pyrazole ring within the indazole structure leads back to a 2-methylaniline derivative which can undergo diazotization and cyclization.
Identification of Precursor Molecules and Accessible Building Blocks
Based on the retrosynthetic analysis, the primary building blocks for the synthesis of Benzonitrile, 3-(2H-indazol-2-yl)- are:
1H-Indazole: This is a commercially available starting material.
3-Halobenzonitrile: Specifically, 3-iodobenzonitrile (B1295488) or 3-bromobenzonitrile (B1265711) are common and accessible precursors for cross-coupling reactions. Alternatively, hypervalent iodine reagents can be used. rsc.org
A documented synthesis of Benzonitrile, 3-(2H-indazol-2-yl)- utilizes a copper-catalyzed regioselective cross-coupling reaction. rsc.org In this approach, 1H-indazole is reacted with a diaryliodonium salt. Therefore, the key precursors for this specific route are:
1H-Indazole
A diaryliodonium salt bearing a 3-cyanophenyl group.
The synthesis of the diaryliodonium salt itself would start from 3-iodobenzonitrile.
The following table summarizes the key precursor molecules and their roles in the synthesis:
| Precursor Molecule | Role in Synthesis |
| 1H-Indazole | The core heterocyclic structure. |
| 3-Iodobenzonitrile | Precursor for the 3-cyanophenyl moiety, used to generate a diaryliodonium salt or directly in cross-coupling. |
| 3-Bromobenzonitrile | An alternative to 3-iodobenzonitrile for cross-coupling reactions. |
| Diaryliodonium salt | The electrophilic partner in the copper-catalyzed N-arylation reaction. |
Functionalization of the Indazole Moiety
The indazole ring system within Benzonitrile, 3-(2H-indazol-2-yl)- is amenable to a range of functionalization reactions, enabling the introduction of diverse substituents at its carbon and nitrogen atoms.
C-Substitution Reactions at Various Positions (e.g., C3, C7)
The C3 position of the 2H-indazole core is a prime site for electrophilic and radical substitution reactions. This reactivity allows for the introduction of a variety of functional groups, significantly expanding the chemical space accessible from the parent molecule.
One notable transformation is the C3-cyanomethylation of 2H-indazoles. Visible-light-promoted direct C3-H cyanomethylation has been successfully applied to derivatives of Benzonitrile, 3-(2H-indazol-2-yl)-. For instance, the reaction of a 3-CN-substituted 2H-indazole derivative yielded 2-(3-(cyanomethyl)-2H-indazol-2-yl)benzonitrile in a 71% yield. nih.gov This method demonstrates tolerance for various electron-withdrawing groups on the N-2-phenyl ring, including fluoro, chloro, bromo, trifluoromethyl, and nitro groups, affording the corresponding C3-cyanomethylated products in moderate to good yields. nih.gov
Nitration represents another key C3 functionalization. Radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate in the presence of TEMPO and oxygen. chim.it This method provides a direct route to 3-nitro-2H-indazole derivatives. researchgate.net
Furthermore, halogenation at the C3 position is a valuable transformation, often serving as a prelude to further cross-coupling reactions. chim.it For example, 5-nitro-2H-indazole can be iodinated at the C3 position using iodine and potassium carbonate in DMF. ijsdr.org
The C7 position of the indazole ring can also be functionalized, although this is less common than C3 substitution. For instance, N-(4-ethoxy-3-iodo-1-methyl-1H-indazol-7-yl)-2,2-dimethyl-propionamide has been utilized in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C4 position. researchgate.net
| Reaction Type | Position | Reagents and Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| Cyanomethylation | C3 | Ir(ppy)3, K2HPO4, DMSO, blue LED | 2-(3-(Cyanomethyl)-2H-indazol-2-yl)benzonitrile | 71% | nih.gov |
| Nitration | C3 | Fe(NO3)3, TEMPO, O2, DCE, 80°C | 3-Nitro-2H-indazole derivatives | Moderate to good | chim.itresearchgate.net |
| Iodination | C3 | I2, K2CO3, DMF | 3-Iodo-5-nitro-2H-indazole | Not specified | ijsdr.org |
N-Substitution Reactions on the Indazole Nitrogen Atoms
The nitrogen atoms of the indazole ring provide sites for N-substitution reactions, leading to N-alkylated and N-arylated derivatives. These reactions are crucial for modulating the electronic properties and steric profile of the molecule.
N-arylation of the indazole nitrogen can be achieved through Chan-Evans-Lam (CEL) coupling reactions. For example, the reaction of N(1)-protected indazol-3-one with arylboronic acids in the presence of a copper catalyst yields N(2)-aryl-substituted indazol-3(2H)-ones. nih.gov This methodology has been shown to be effective with a range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents. nih.gov
N-alkylation can also be performed on the indazole nitrogen. For instance, a cascade reaction of 2H-indazole with allyl bromide in the presence of Cu(I)I and sodium acetate under aerobic conditions can lead to N-1-alkylated indazolone derivatives. ijsdr.org
It is important to note that the regioselectivity of N-substitution (N1 vs. N2) can be influenced by the reaction conditions and the nature of the substituents on the indazole ring. thieme-connect.de
| Reaction Type | Nitrogen Atom | Reagents and Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| N-Arylation (CEL Coupling) | N2 | Arylboronic acid, Cu catalyst | N(2)-Aryl-substituted indazol-3(2H)-ones | Moderate to good | nih.gov |
| N-Alkylation | N1 | Allyl bromide, Cu(I)I, NaOAc, aerobic conditions | N-1-Alkylated indazolone derivatives | Good to excellent | ijsdr.org |
Modifications of the Benzonitrile Moiety
The benzonitrile portion of the molecule offers additional opportunities for chemical modification, primarily through reactions involving the nitrile group and the aromatic ring.
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. One common transformation is its hydrolysis to a carboxylic acid. For example, methyl 4-(2H-indazol-2-yl)benzoate can be hydrolyzed to 4-(2H-indazol-2-yl)benzoic acid using sodium hydroxide. mdpi.com
The nitrile group can also be transformed into an amide. A visible-light-promoted cyanomethylation product was successfully converted to the corresponding amide in the presence of K₂CO₃ and H₂O₂. acs.org
Aromatic Substitution Reactions on the Benzonitrile Ring
The benzonitrile ring can undergo electrophilic aromatic substitution reactions. The cyano group is a deactivating, meta-directing group. masterorganicchemistry.com However, the substitution pattern can be influenced by the presence of other substituents and the reaction conditions. msu.edu Computational studies and experimental data for benzonitrile indicate that while the meta product is favored, a significant amount of the ortho isomer can also be formed, with very little para substitution. nih.gov The directing effects of substituents on a benzene (B151609) ring are crucial in determining the regiochemical outcome of these reactions. masterorganicchemistry.com
Synthesis of Polycyclic and Fused Heterocyclic Derivatives
Benzonitrile, 3-(2H-indazol-2-yl)- and its derivatives can serve as precursors for the synthesis of more complex polycyclic and fused heterocyclic systems. These reactions often involve intramolecular cyclizations or cycloaddition reactions.
One approach involves the palladium-catalyzed C-H functionalization of 2H-indazoles via an isocyanide insertion strategy. This method has been employed to synthesize novel benzoxazinoindazoles, indazoloquinoxalines, and benzoxazinoindazolones. researchgate.net The reaction of electron-rich 2-indazol-2-yl phenols and anilines with isocyanides under aerobic oxidative conditions in the presence of a palladium catalyst can lead to tetracyclic fused indazole scaffolds. researchgate.net
Furthermore, [3+2] cycloaddition reactions represent a powerful tool for constructing fused heterocyclic systems. For instance, in-situ generated nitrile imines can react with 1,4-quinones to yield fused pyrazole derivatives. beilstein-journals.org This approach has been used to synthesize trifluoromethylated polycyclic pyrazoles. beilstein-journals.org
The synthesis of fused heterocycles can also be achieved through intramolecular cyclization of appropriately functionalized precursors. A one-pot protocol for the synthesis of indazol-3(2H)-ones involves the cyclization of nitro-aryl substrates using a low-valent titanium reagent. nih.gov
| Reaction Type | Starting Material Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Palladium-catalyzed C-H functionalization/Isocyanide insertion | 2-(2H-Indazol-2-yl)phenols/anilines | Isocyanide, Pd catalyst, aerobic oxidation | Benzoxazinoindazoles, Indazoloquinoxalines | researchgate.net |
| [3+2] Cycloaddition | 1,4-Quinones and Nitrile imines | Base-mediated dehydrobromination of hydrazonoyl bromides | Fused pyrazole derivatives | beilstein-journals.org |
| Intramolecular Cyclization | Nitro-aryl substrates | Low-valent titanium reagent, TEA | Indazol-3(2H)-ones | nih.gov |
Preparation of Bioconjugates and Hybrid Molecules
The synthesis of bioconjugates and hybrid molecules from Benzonitrile, 3-(2H-indazol-2-yl)- necessitates the introduction of a reactive handle onto the core structure. This functional group serves as a point of attachment for another molecule, be it a peptide, protein, nucleic acid, or another small molecule. The literature on indazole chemistry provides several established routes for such modifications, primarily through C-H activation, cross-coupling reactions, or the transformation of existing functional groups.
A common strategy involves the introduction of a terminal alkyne or an azide group to enable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency and biocompatibility. organic-chemistry.org Alternatively, the incorporation of a carboxylic acid or an amine allows for standard amide bond formation, a robust and widely used conjugation method.
Functionalization for Bioconjugation
To prepare a derivative of Benzonitrile, 3-(2H-indazol-2-yl)- suitable for bioconjugation, one could envision a two-step process. First, a halogen, such as bromine, can be introduced at a reactive position. The 2-phenyl-2H-indazole core can be brominated at the C3 position of the indazole ring. Subsequently, this halogenated intermediate can undergo a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to install a terminal alkyne. This alkynyl-functionalized indazole is now a prime substrate for click chemistry.
Another approach is the direct C-H functionalization of the 2-aryl ring. Rhodium-catalyzed C-H activation can be employed to introduce various functional groups at the ortho position of the phenyl ring. acs.orgrsc.org For instance, the introduction of an amino group can be achieved through directed amination reactions. acs.org This amino-functionalized derivative can then be coupled to a biomolecule or another molecular entity bearing a carboxylic acid.
Furthermore, it is possible to synthesize derivatives where the benzonitrile moiety is replaced by a benzoic acid. For example, 3-(2H-Indazol-2-yl)benzoic acid has been synthesized and characterized, presenting a carboxylic acid handle for conjugation. nih.gov
Synthesis of Hybrid Molecules
The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with a potentially synergistic or novel biological profile. The functionalized derivatives of Benzonitrile, 3-(2H-indazol-2-yl)- described above are ideal starting points for the synthesis of such hybrid molecules.
For instance, an alkynyl-functionalized indazole derivative can be 'clicked' onto an azide-bearing molecule of interest. This could be another small molecule inhibitor, a fluorescent dye for imaging studies, or a targeting ligand. The formation of a stable triazole linker is a hallmark of this approach.
Similarly, an amino- or carboxyl-functionalized indazole can be readily coupled with a complementary partner using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). This has been demonstrated in the synthesis of indazole-based hybrid molecules for various therapeutic targets.
The following table summarizes potential synthetic transformations for preparing bioconjugates and hybrid molecules starting from a functionalized Benzonitrile, 3-(2H-indazol-2-yl)- core.
| Starting Material (Functionalized Indazole) | Coupling Partner | Reaction Type | Product |
| Alkyne-functionalized Benzonitrile, 3-(2H-indazol-2-yl)- | Azide-containing biomolecule/molecule | CuAAC (Click Chemistry) | Triazole-linked bioconjugate/hybrid |
| Azide-functionalized Benzonitrile, 3-(2H-indazol-2-yl)- | Alkyne-containing biomolecule/molecule | CuAAC (Click Chemistry) | Triazole-linked bioconjugate/hybrid |
| Amino-functionalized Benzonitrile, 3-(2H-indazol-2-yl)- | Carboxylic acid-containing biomolecule/molecule | Amide bond formation | Amide-linked bioconjugate/hybrid |
| Carboxy-functionalized Benzonitrile, 3-(2H-indazol-2-yl)- | Amine-containing biomolecule/molecule | Amide bond formation | Amide-linked bioconjugate/hybrid |
A specific example from the literature details the synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, demonstrating the feasibility of forming the core indazole structure with functionalities amenable to further elaboration. nih.govorganic-chemistry.org While not starting from Benzonitrile, 3-(2H-indazol-2-yl)-, this methodology highlights the synthetic accessibility of complex indazole derivatives.
The research into the functionalization of the 2-aryl-2H-indazole scaffold is an active area, with new methods for C-H activation and cross-coupling continually being developed. chim.itresearchgate.netresearchgate.netnih.gov These advancements will undoubtedly expand the toolbox for creating novel bioconjugates and hybrid molecules based on the Benzonitrile, 3-(2H-indazol-2-yl)- framework.
Spectroscopic and Structural Elucidation of Benzonitrile, 3 2h Indazol 2 Yl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.
Proton (¹H) NMR Characterization and Chemical Shift Analysis
The ¹H NMR spectrum of 2-aryl-2H-indazoles provides a wealth of information regarding the substitution pattern on both the indazole and the phenyl rings. In the case of 3-(2H-indazol-2-yl)benzonitrile, the proton on the C3 carbon of the indazole ring typically appears as a distinct singlet at a downfield chemical shift, a characteristic feature of the 2H-indazole isomer. For instance, in a related derivative, 3-(2H-Indazol-2-yl)benzoic Acid, the H-3 proton of the indazole ring resonates at 9.01 ppm in acetone-d₆. nih.gov The protons of the benzonitrile (B105546) moiety exhibit characteristic splitting patterns in the aromatic region, which are influenced by the position of the cyano group.
The protons of the indazole ring itself, typically H-4, H-5, H-6, and H-7, give rise to a set of coupled signals in the aromatic region of the spectrum. For example, in 2-aryl-2H-indazoles, the H-7 proton often appears as a doublet of triplets due to coupling with H-6 and H-5, while H-4 is also a doublet. nih.gov The chemical shifts of these protons are sensitive to the electronic nature of the substituent on the N-2 phenyl ring.
A detailed analysis of the ¹H NMR spectrum of 3-(2H-Indazol-2-yl)benzoic Acid, a close analog of the title compound, is presented in the table below. The data was recorded in acetone-d₆ at 600 MHz. nih.gov
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (indazole) | 9.01 | s | - |
| H-2' (phenyl) | 8.78–8.69 | m | - |
| H-6' (phenyl) | 8.36 | ddd | 8.1, 2.3, 1.0 |
| H-4' (phenyl) | 8.12–8.05 | m | - |
| H-5' (phenyl) | 7.82–7.69 | m | - |
| H-4, H-7 (indazole) | 7.82–7.69 | m | 11.5, 9.0, 4.6 |
| H-5 (indazole) | 7.33 | ddd | 8.7, 6.6, 0.9 |
| H-6 (indazole) | 7.15–7.08 | m | - |
| Data for 3-(2H-Indazol-2-yl)benzoic Acid nih.gov |
For comparison, the ortho-substituted isomer, 2-(2H-Indazol-2-yl)benzonitrile, exhibits a similar pattern, with the indazole protons appearing in the expected regions. nih.gov
Carbon-13 (¹³C) NMR Analysis and Structural Assignments
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shift of a particular carbon is influenced by its hybridization, the electronegativity of attached atoms, and resonance effects.
In 2-aryl-2H-indazoles, the C-3 carbon of the indazole ring is typically observed in the range of 120-125 ppm. The carbon atoms of the fused benzene (B151609) ring of the indazole moiety and the N-2 substituted phenyl ring appear in the aromatic region, generally between 110 and 150 ppm. The quaternary carbons, such as those at the fusion of the indazole rings (C-3a and C-7a) and the carbon attached to the cyano group, can be identified by their lower intensity and lack of a signal in a DEPT-135 experiment.
The ¹³C NMR data for 3-(2H-Indazol-2-yl)benzoic Acid in acetone-d₆ at 151 MHz is tabulated below, providing a model for the expected chemical shifts in the title compound. nih.gov
| Carbon Position | Chemical Shift (δ, ppm) |
| C=O (acid) | 166.84 |
| C-3a (indazole) | 150.61 |
| C-1' (phenyl) | 141.64 |
| C-3' (phenyl) | 133.09 |
| C-5' (phenyl) | 130.81 |
| C-6' (phenyl) | 129.46 |
| C-7a (indazole) | 127.85 |
| C-2' (phenyl) | 125.33 |
| C-4' (phenyl) | 123.98 |
| C-4 (indazole) | 123.28 |
| C-7 (indazole) | 122.20 |
| C-3 (indazole) | 122.05 |
| C-5 (indazole) | 121.73 |
| C-6 (indazole) | 118.63 |
| Data for 3-(2H-Indazol-2-yl)benzoic Acid nih.gov |
The nitrile carbon in a benzonitrile derivative typically resonates in the range of 118-120 ppm.
Advanced NMR Techniques for Stereochemical and Conformational Studies
While ¹H and ¹³C NMR are primary tools for structural elucidation, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming assignments and probing through-bond and through-space connectivities.
COSY experiments establish ¹H-¹H coupling networks, confirming the relationships between adjacent protons within the indazole and benzonitrile ring systems.
HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.
HMBC experiments reveal long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the connectivity between the indazole and benzonitrile moieties. For instance, an HMBC correlation between the H-2' and H-6' protons of the benzonitrile ring and the C-3a carbon of the indazole would definitively establish the N-2 substitution pattern.
These advanced techniques are particularly useful in distinguishing between the 2H- and 1H-isomers of substituted indazoles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound. For instance, the HRMS data for 4-(1-benzyl-3-oxo-1H-indazol-2(3H)-yl)benzonitrile, an indazolone derivative, showed a calculated mass of 325.1215 for the molecular ion [M]⁺, with a found mass of 325.1212, confirming the molecular formula C₂₁H₁₅N₃O. mdpi.com Similarly, for 2-(3-(Cyanomethyl)-2H-indazol-2-yl)benzonitrile, the calculated m/z for [M+H]⁺ was 273.1135, and the found value was 273.1134, corresponding to the formula C₁₇H₁₂N₄. acs.org
The expected HRMS data for Benzonitrile, 3-(2H-indazol-2-yl)- would be used to confirm its elemental composition of C₁₄H₉N₃.
Elucidation of Fragmentation Pathways
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in mass spectrometry. The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce its connectivity.
For 2-aryl-2H-indazoles, common fragmentation pathways involve the cleavage of the bond between the indazole nitrogen and the phenyl ring, as well as fragmentation of the indazole ring itself. The stability of the indazole and benzonitrile rings often leads to prominent molecular ion peaks. In the mass spectrum of 3-(2H-Indazol-2-yl)benzoic Acid, a prominent peak at m/z 239.13 corresponding to the protonated molecule [M+H]⁺ was observed. nih.gov The fragmentation of the title compound, Benzonitrile, 3-(2H-indazol-2-yl)-, would be expected to show a strong molecular ion peak and fragment ions corresponding to the loss of the cyano group or cleavage of the N-phenyl bond.
Computational and Theoretical Investigations of Benzonitrile, 3 2h Indazol 2 Yl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. For Benzonitrile (B105546), 3-(2H-indazol-2-yl)-, these calculations can reveal details about its stability, electronic properties, and spectroscopic signatures.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov It is used to determine optimized geometries, electronic properties of the ground state, and to understand chemical reactivity. nih.govyoutube.com Studies on various indazole and benzonitrile derivatives provide a framework for understanding the properties of Benzonitrile, 3-(2H-indazol-2-yl)-.
DFT calculations on indazole derivatives, often using the B3LYP hybrid functional with basis sets like 6-31G++(d,p), have been employed to calculate global reactivity parameters. researchgate.netdergipark.org.trdergipark.org.tr These parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO indicates its electron-accepting capability. researchgate.net The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netdergipark.org.tr
For instance, theoretical evaluations of substituted indazoles have shown how different functional groups influence these electronic parameters. researchgate.netdergipark.org.tr These studies help in predicting the reactivity of related compounds. dergipark.org.tr Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, illustrate the charge distribution and identify reactive sites for electrophilic and nucleophilic attacks. nih.gov
Investigations into benzonitrile derivatives reveal that intermolecular interactions can significantly influence their redox properties. aip.org DFT has also been used to determine the rotational energy barriers (ΔGrot‡) in complex benzonitrile systems, providing insight into their conformational stability. acs.org A study on the synthesis of 2-substituted-2H-indazoles provided specific DFT calculation results for 3-(2H-Indazol-2-yl) benzonitrile, confirming its structure and electronic properties. rsc.org
Table 1: Calculated Quantum Chemical Parameters for Indazole Derivatives using DFT (B3LYP/6-31G++(d,p)) in Gas Phase
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-fluoro-1H-indazole | -6.585 | -0.653 | 5.932 |
| 4-chloro-1H-indazole | -6.748 | -0.980 | 5.768 |
| 4-bromo-1H-indazole | -6.721 | -1.034 | 5.687 |
| 4-metil-1H-indazole | -6.190 | -0.517 | 5.673 |
| 4-amino-1H-indazole | -5.660 | -0.272 | 5.388 |
| 4-hidroksi-1H-indazole | -6.041 | -0.490 | 5.551 |
| Data sourced from a theoretical evaluation of indazole derivatives. researchgate.net |
Ab initio molecular orbital methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), are foundational for understanding molecular structure and properties. rsc.org
Applications of ab initio calculations on nitriles have been used to investigate their hydrogen-bonding ability, a key aspect of intermolecular interactions. researchgate.net By computing descriptors of hydrogen-bond basicity, such as enthalpy and bond length, these studies provide a quantitative understanding of how the nitrile group interacts with other molecules. researchgate.net For both isonitrile and nitrile ligands, ab initio calculations have been performed to evaluate the change in σ-donor and π-acceptor character as a function of molecular geometry, which is crucial for understanding their coordination chemistry. rsc.org
In the context of heterocyclic systems, ab initio methods have been applied to explore reaction mechanisms. For example, the formation and thermal decomposition of complex heterocyclic ylides have been investigated, with calculations correlating well with experimental observations and confirming molecular structures. vanderbilt.edu While specific ab initio studies on Benzonitrile, 3-(2H-indazol-2-yl)- are not prevalent in the literature, the principles from studies on related nitriles and heterocyclic compounds are directly applicable to understanding its fundamental electronic behavior and interaction potential. rsc.orgresearchgate.netvanderbilt.edu
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation and comparison with experimental results. mdpi.com DFT and other methods are routinely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govmpg.de
For indazole derivatives, theoretical calculations of vibrational frequencies (IR spectra) have been compared with experimental data, such as those obtained through infrared multiple photon dissociation (IRMPD) spectroscopy. mpg.de These comparisons help to confirm the tautomeric form of the molecule, for instance, by showing that the 2H-indazole cation is energetically more stable than the 1H-indazole cation. mpg.de Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory.
For Benzonitrile, 3-(2H-indazol-2-yl)-, specific NMR data have been reported from its synthesis and characterization. rsc.org These experimental values can be benchmarked against theoretically predicted spectra to validate both the computational model and the experimental structure.
Table 2: Reported ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(2H-Indazol-2-yl) benzonitrile in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 8.41, 8.24, 8.16, 7.77, 7.70, 7.66-7.61 (m), 7.34, 7.13 |
| ¹³C NMR | 150.2, 141.0, 131.1, 130.6, 127.7, 124.6, 124.0, 123.3, 123.1, 120.5, 120.3, 118.0, 117.8, 113.9 |
| Data sourced from supporting information for a study on copper-catalyzed synthesis of 2-substituted-2H-indazoles. rsc.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. arxiv.org These simulations are crucial for understanding the dynamic nature of molecules in various environments.
For benzonitrile derivatives, MD simulations have been employed to analyze binding affinities and conformational stability when interacting with biological targets like proteins. acs.org Such simulations can reveal how a ligand binds within a pocket and how its conformation adapts. mdpi.com The stability of the ligand-protein complex over the simulation time, often assessed by the root-mean-square deviation (RMSD), indicates a stable binding mode. mdpi.com Classical MD simulations of liquid benzonitrile have also been performed to study its bulk and surface properties, including stacking behavior at different temperatures. researchgate.net While specific MD simulations focusing solely on the conformational analysis of isolated Benzonitrile, 3-(2H-indazol-2-yl)- are not widely documented, the techniques used for related indazole and benzonitrile compounds are directly transferable. acs.orgbohrium.com
MD simulations are exceptionally well-suited for studying the non-covalent interactions that govern how molecules interact with each other and their environment. These interactions, including hydrogen bonds and π-π stacking, are critical for processes like self-assembly and crystal packing. mdpi.com
Theoretical studies on indazole derivatives have combined quantum chemical calculations and MD simulations to investigate their adsorption on surfaces, revealing preferred orientations and interaction modes. bohrium.com Similarly, investigations into benzene (B151609) and its derivatives have detailed the role of C-H···O and C-H···π interactions in crystal packing. rsc.orgnih.gov The insertion of polar groups, such as the nitro group in nitrobenzenes or the nitrile group in benzonitriles, can lead to the formation of stronger intermolecular hydrogen bonds and stacking interactions. rsc.org
MD simulations can quantify the strength of these interactions. The molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) method, for example, is used to estimate the free binding energies between molecules. mdpi.compeerj.com Strong and favorable van der Waals interactions and non-polar solvation energies often drive the affinity between molecules. peerj.com The study of these intermolecular forces is essential for predicting the self-assembly propensities of Benzonitrile, 3-(2H-indazol-2-yl)-, suggesting how it might behave in condensed phases or in solution.
Reaction Pathway Exploration and Transition State Analysis
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways for the synthesis of indazole derivatives. These investigations help in understanding the step-by-step process of a chemical reaction, including the identification of intermediates and the energy barriers that must be overcome.
For instance, the synthesis of 2-alkenyl-2H-indazoles can be achieved from 2-(2-carbonylmethyl)-2H-indazoles. The initial step involves the regioselective alkylation of indazole with α-bromocarbonyl compounds, a reaction that can be mediated by gallium/aluminium and aluminium. Subsequent aldol (B89426) condensation reactions between the resulting ketone and various aldehydes lead to the formation of α-(2H-indazol-2-yl)-enones. mdpi.com Further transformations, such as reduction and intramolecular electrophilic aromatic substitution, can yield more complex structures like indene-linked 2H-indazoles. mdpi.com
Theoretical mechanistic studies have also shed light on the addition of indazole to isocyanides coordinated to a palladium(II) center. mdpi.com The most plausible mechanism involves the nucleophilic attack of the indazole's unprotonated nitrogen atom on the isocyanide carbon, followed by a stepwise proton transfer. mdpi.com Interestingly, the reaction channel leading to the experimentally observed product proceeds through the less stable tautomeric form of indazole, indicating that the reaction's regioselectivity is under thermodynamic control. mdpi.com
Furthermore, photochemical transformations of indazoles have been elucidated through a combination of experimental and computational methods. nih.gov A two-step mechanism has been proposed, involving the excited-state tautomerization of 1H-indazoles to 2H-isomers, which then undergo photochemical rearrangement to form benzimidazoles. nih.gov
Control experiments and DFT calculations have also been used to understand the cycloaddition pathways in the synthesis of complex indazole derivatives, helping to rationalize the formation of various products. researchgate.net
Cheminformatic Analysis and Structure-Property Relationships (Theoretical Aspects)
Cheminformatics and the analysis of structure-property relationships play a vital role in understanding how the chemical structure of a molecule influences its physical, chemical, and biological properties.
Various computational tools and methods are employed to predict the physicochemical properties of molecules like "Benzonitrile, 3-(2H-indazol-2-yl)-". These predictions are crucial for assessing a compound's potential as a drug candidate or for other applications.
Predicted properties often include:
Molecular Formula and Mass: For "Benzonitrile, 3-(2H-indazol-2-yl)-", the molecular formula is C14H9N3, with an average mass of 219.247 g/mol and a monoisotopic mass of 219.079647 g/mol . epa.gov
Lipophilicity (XlogP): The predicted XlogP value for 2-indazol-2-ylbenzonitrile is 2.9, indicating its relative hydrophobicity. uni.lu
Collision Cross Section (CCS): Predicted CCS values provide information about the molecule's size and shape in the gas phase. For the [M+H]+ adduct of 2-indazol-2-ylbenzonitrile, the predicted CCS is 150.8 Ų. uni.lu
Software like EPISUITE, Pipeline Pilot, and ADMET Predictor are used to estimate a wide range of properties, which are essential for preliminary assessments of a substance's environmental fate, bioaccumulation potential, and toxicity. europa.eu
Table 1: Predicted Physicochemical Properties of Benzonitrile, 2-(2H-indazol-2-yl)-
| Property | Value | Source |
| Molecular Formula | C14H9N3 | epa.gov |
| Average Mass | 219.247 g/mol | epa.gov |
| Monoisotopic Mass | 219.079647 g/mol | epa.gov |
| XlogP | 2.9 | uni.lu |
| Predicted Collision Cross Section (Ų) | ||
| [M+H]+ | 150.8 | uni.lu |
| [M+Na]+ | 163.7 | uni.lu |
| [M-H]- | 154.3 | uni.lu |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is extensively used to guide the design of new, more potent molecules.
Several QSAR studies have been conducted on indazole derivatives to understand their potential as therapeutic agents:
Anticancer Activity: QSAR models have been developed for indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a target for anticancer drugs. Both 2D and 3D QSAR models have shown high predictive accuracy, with the 3D model highlighting the importance of steric features for activity. researchgate.netlongdom.org Another study focused on indazole derivatives as HDAC inhibitors for breast cancer, using QSAR to identify compounds with superior inhibitory activity. nih.gov
HIF-1α Inhibition: 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have provided a structural framework for designing new inhibitors for cancer treatment. nih.gov The steric and electrostatic maps generated from these models help in understanding the structural features that influence inhibitory potency. nih.gov
Antiprotozoal Activity: Cheminformatic analysis of 2-phenyl-2H-indazole derivatives has revealed continuous structure-activity relationships for their antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis. researchgate.net
Quorum Sensing Inhibition: QSAR modeling of indazole compounds has been used to study their inhibitory activities against SAH/MTAN-mediated quorum sensing, a process involved in bacterial communication. aboutscience.eu These models help in understanding the impact of different structural descriptors on the inhibitory activity. aboutscience.eu
Table 2: Examples of QSAR Studies on Indazole Derivatives
| Biological Target/Activity | QSAR Model Type | Key Findings | Reference(s) |
| Anticancer (TTK inhibition) | 2D-QSAR, 3D-QSAR | High predictive accuracy; steric descriptors are crucial for activity. | researchgate.netlongdom.org |
| Anticancer (HDAC inhibition) | QSAR | Identification of compounds with superior inhibitory activity. | nih.gov |
| HIF-1α Inhibition | 3D-QSAR | Steric and electrostatic maps provide a framework for designing new inhibitors. | nih.gov |
| Antiprotozoal Activity | Cheminformatic Analysis | Continuous structure-activity relationships observed. | researchgate.net |
| Quorum Sensing Inhibition | 2D-QSAR, 3D-QSAR | Models explain and predict the variance in inhibitory activity. | aboutscience.eu |
Mechanistic Elucidation through Computational Chemistry
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions involving indazole derivatives. By modeling the reaction at an atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone.
For example, in the palladium-catalyzed C-H functionalization of 2H-indazoles, a plausible reaction mechanism has been proposed based on literature reports and control experiments. researchgate.net Similarly, DFT calculations have been employed to understand the [3+2] cycloaddition reactions of benzonitrile oxide with vinyl-substituted benzenes, indicating an asynchronous mechanism. researchgate.net
Computational studies have also been crucial in understanding the photochemical conversion of indazoles to benzimidazoles, revealing a two-step mechanism involving excited-state tautomerization and subsequent photochemical rearrangement. nih.gov
Advanced Research Applications of Benzonitrile, 3 2h Indazol 2 Yl Scaffolds Non Clinical Focus
Applications in Materials Science and Engineering
The unique electronic and photophysical properties of indazole-containing compounds make them promising candidates for the development of novel materials. benthamdirect.comingentaconnect.com The incorporation of a benzonitrile (B105546) group can further modulate these properties, opening avenues for specialized applications in materials science and engineering. google.com
Design of Electronic Materials and Organic Semiconductors
The indazole scaffold is recognized for its utility in material sciences. rsc.orgsemanticscholar.orgmobt3ath.com Organic semiconductors based on small molecules are crucial for the development of flexible and low-cost electronic devices. nih.govsigmaaldrich.com The design of such materials often focuses on creating molecules with tunable electronic properties and strong intermolecular interactions to facilitate charge transport.
Research into compounds with structures related to Benzonitrile, 3-(2H-indazol-2-yl)- suggests that the indazole core can be a key component in organic electronic materials. The electronic characteristics of indazole derivatives have been the subject of theoretical and experimental studies, indicating their potential for controlled electronic behavior. researchgate.netresearchgate.net The benzonitrile unit is a known electron-withdrawing group, and its inclusion in organic molecules can significantly influence their charge transport properties. google.com For instance, dibenzofuran/carbazole-substituted benzonitriles have been investigated for their use as host materials in organic light-emitting diodes (OLEDs), demonstrating the utility of the benzonitrile moiety in charge-transporting and emitting layers. google.com
The combination of the indazole and benzonitrile groups in a single molecule could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells.
Table 1: Potential Roles of Structural Moieties in Electronic Materials
| Structural Moiety | Potential Function in Organic Electronics | Relevant Research Context |
| Indazole Core | Contribution to molecular rigidity and π-stacking; tunable electronic properties. researchgate.netresearchgate.net | Found in various heterocyclic compounds explored for material science applications. rsc.orgsemanticscholar.orgmobt3ath.com |
| Benzonitrile Group | Electron-withdrawing nature to modify charge carrier properties; enhancement of electron transport. google.com | Used in the design of host materials for OLEDs and other organic electronic devices. google.com |
| 2-Arylindazole Structure | Provides a stable scaffold for further functionalization and influences molecular packing. rsc.orgsemanticscholar.org | Explored in C-H functionalization reactions to create more complex organic materials. rsc.orgsemanticscholar.org |
Research into Photoactive and Luminescent Materials
Indazole derivatives have shown significant promise as photoactive and luminescent materials. benthamdirect.comingentaconnect.com Studies on various substituted indazoles have revealed their capacity for strong fluorescence and phosphorescence, making them attractive for applications in sensing, imaging, and lighting technologies. nih.govrsc.org
A notable study on 3-keto-indazole derivatives demonstrated their ability to exhibit multi-colored phosphorescence, with emission colors (blue, green, or red) dependent on the substituent. rsc.org While these derivatives did not show room-temperature phosphorescence in solution or solid state, dispersing them in a phenylbenzoate matrix resulted in successful room-temperature phosphorescence. rsc.org This highlights the importance of the molecular environment in controlling the luminescent properties of indazole-based materials.
Furthermore, research on indole (B1671886) and indazole derivatives containing a salicylaldimine moiety has led to the development of fluorescent materials with aggregation-induced emission (AIE) properties. rsc.org AIE materials are highly sought after as they are more emissive in the aggregated or solid state, a desirable characteristic for many optoelectronic applications. rsc.orgnih.gov The fluorescence emission of these materials could be tuned from turquoise to orange by changing the position of the salicylaldehyde (B1680747) on the benzoheterocycle fragment. rsc.org
The combination of the indazole scaffold with a benzonitrile group, which can influence the electronic transitions within the molecule, could lead to novel photoactive materials with unique absorption and emission profiles. The photophysical properties of such compounds would likely be influenced by the relative orientation of the indazole and benzonitrile rings, as well as the surrounding medium.
Table 2: Photophysical Properties of Selected Indazole Derivatives
| Indazole Derivative Type | Observed Luminescent Property | Key Findings |
| 3-Keto-indazoles | Multi-colored phosphorescence (blue, green, red) at 80 K. rsc.org | Room-temperature phosphorescence was achieved by dispersing the derivatives in a phenylbenzoate matrix. rsc.org |
| Indole/Indazole-Salicylaldimine | Aggregation-induced emission (AIE). rsc.org | Emission color tunable from turquoise to orange based on substituent position. rsc.org |
| 3-Substituted-1H-indazoles | Good fluorescence properties with quantum yields up to 85%. nih.gov | Exhibits acid-sensitive fluorescence turn-off activity. nih.gov |
| Zinc(II) and Cadmium(II) CPs with 1H-indazole-6-carboxylic acid | Photoluminescence governed by ligand-centered π-π* electronic transitions. mdpi.com | The emission spectra were similar to that of the free ligand. mdpi.com |
Development of Chemical Sensors and Probes
The ability of the indazole scaffold to participate in specific molecular interactions has made it a target for the design of chemical sensors and probes. knu.ac.krresearchgate.net The principles of molecular recognition, coupled with signal transduction mechanisms, are central to the development of these analytical tools.
Principles of Molecular Recognition for Sensor Design
Molecular recognition is the foundation of chemical sensing, involving a specific interaction between a host molecule (the sensor) and a guest molecule (the analyte). The indazole ring, with its nitrogen atoms, can act as a hydrogen bond donor or acceptor, and its aromatic system can engage in π-π stacking interactions. researchgate.net These non-covalent interactions are key to the selective binding of analytes.
Research has demonstrated the use of indazole-based chemosensors for the detection of metal ions like Cu2+. knu.ac.krresearchgate.net In one example, an indazole-based colorimetric chemosensor was developed that showed a distinct color change from colorless to pale yellow upon binding with Cu2+ ions in an aqueous solution. knu.ac.kr The design of such sensors relies on creating a binding pocket that is complementary in size, shape, and electronic character to the target analyte.
The concept of using the indazole scaffold for molecular recognition has also been explored in a biological context, such as in the design of probes for protein kinases. nih.gov While the focus of this article is non-clinical, the principles of designing indazole derivatives that can selectively bind to specific sites on a larger molecule are directly transferable to the development of chemical sensors for a wide range of analytes.
Sensing Mechanisms and Chemodosimeter Research
A chemosensor produces a measurable signal upon binding with an analyte. This signal can be a change in color (colorimetric) or a change in light emission (fluorometric). Indazole-based systems have been developed that utilize both of these mechanisms.
A colorimetric chemosensor for the sequential detection of Cu2+ and glutathione (B108866) (GSH) has been reported, demonstrating the potential for multi-analyte sensing. knu.ac.kr In this system, the initial binding of Cu2+ causes a color change, and the resulting complex can then be used to detect GSH. knu.ac.kr
Fluorescent chemosensors based on indazole derivatives often operate on an "off-on" or "on-off" mechanism. For instance, an indazole-fused rhodamine probe was designed for the detection of Hg2+ ions. researchgate.net The probe itself is non-fluorescent (off-state), but upon binding with Hg2+, a structural change is induced that "turns on" the fluorescence. researchgate.net The detection limit for Hg2+ with this probe was found to be as low as 0.33 nM. researchgate.net Another study reported that synthesized 3-substituted-1H-indazoles exhibit an acid-sensitive fluorescence turn-off activity. nih.gov
The benzonitrile group in Benzonitrile, 3-(2H-indazol-2-yl)- could play a dual role in a sensor. It can influence the electronic properties of the indazole ring system, thereby modulating the signaling output, and its nitrogen atom could potentially participate in analyte binding.
Table 3: Examples of Indazole-Based Chemical Sensors
| Sensor Type | Analyte(s) | Sensing Mechanism | Detection Limit |
| Colorimetric Chemosensor knu.ac.kr | Cu2+, GSH | Sequential colorimetric detection | 0.14 µM for Cu2+; 2.98 µM for GSH |
| Fluorescent Probe researchgate.net | Hg2+ | "Off-on" fluorescence | 0.33 nM |
| Fluorescent Material nih.gov | Acid | Fluorescence turn-off | Not specified |
| AIE-active Sensor rsc.org | Cu2+ | Fluorescence quenching | 17.30 nM |
Catalytic Applications and Ligand Development
The nitrogen atoms in the indazole ring make it an excellent candidate for use as a ligand in transition metal catalysis. researchgate.netacs.org The resulting metal complexes can exhibit unique catalytic activities for a variety of organic transformations.
The development of catalysts based on earth-abundant metals is a significant area of research. Manganese(I)-catalyzed C-H activation of 2-arylindazoles has been demonstrated for the alkenylation of these compounds with alkynes. rsc.orgsemanticscholar.orgrsc.org This method allows for the late-stage functionalization of complex molecules in an aqueous medium, which is an environmentally friendly approach. rsc.orgsemanticscholar.orgrsc.org
Indazolyl-containing ligands have also been used with noble metals. An iridium complex with an unsymmetrical indazolyl-pyridinyl-triazole ligand supported on hydrotalcite showed high catalytic activity for the selective reaction of benzylamines with arylamines in water. researchgate.net This highlights the potential for creating heterogeneous catalysts with indazole-based ligands, which are desirable for ease of separation and recycling.
Furthermore, indazole derivatives have been used in copper-catalyzed reactions. For example, a functionalized ionic liquid-tagged Cu(II) catalyst has been designed for the synthesis of imidazo[1,2-a]pyridines. ahajra.com The versatility of the indazole scaffold allows for its incorporation into various ligand designs, including pincer-type ligands, which have been used in metal-ligand cooperative catalysis for hydrogen generation from formic acid. google.com
The Benzonitrile, 3-(2H-indazol-2-yl)- scaffold, with its potential coordination sites on the indazole ring, could be developed into a novel ligand for a range of catalytic applications. The electronic influence of the benzonitrile group could fine-tune the properties of the resulting metal complex, impacting its reactivity and selectivity.
Table 4: Catalytic Systems Employing Indazole-Based Ligands
| Catalyst System | Catalytic Application | Key Features |
| Manganese(I) with 2-arylindazoles rsc.orgsemanticscholar.orgrsc.org | ortho-C-H alkenylation | Earth-abundant metal; proceeds in aqueous medium. |
| Iridium with indazolyl-pyridinyl-triazole ligand researchgate.net | Transfer hydrogenation and dehydrogenation | Heterogeneous catalyst; high activity in water. |
| Rhodium with 2-arylindazoles ahajra.com | Directed C(sp2)-H bond addition | Functionalization with N-sulfonylformaldimines and activated aldehydes. |
| Copper(II) with ionic liquid-tagged ligand ahajra.com | Synthesis of imidazo[1,2-a]pyridines | Functionalized catalyst design. |
Investigation as Ligands in Transition Metal Catalysis
The nitrogen-rich indazole ring system is a well-established motif for creating ligands for transition metal catalysis. researchgate.net The development of synthetic routes to indazole derivatives is often heavily reliant on transition-metal-catalyzed reactions, particularly those involving palladium. researchgate.netnih.gov Palladium-catalyzed methods have been instrumental in synthesizing 2H-indazoles, showcasing the inherent compatibility and reactivity of the indazole core with transition metals. researchgate.net
Research into the synthesis of complex molecules has demonstrated the application of palladium acetate (B1210297), Pd(OAc)₂, in transformations involving related benzonitrile structures. nih.gov For instance, palladium catalysis is employed for the C-H functionalization of 2H-indazoles at the C3-position through an isocyanide insertion strategy, leading to the synthesis of diverse and unprecedented heterocyclic systems like benzoxazinoindazoles. researchgate.net This highlights the role of the indazole scaffold as a reactive component in sophisticated, metal-mediated bond-forming reactions. Further studies have explored the use of palladium catalysts with various phosphine (B1218219) ligands for creating new indazole derivatives, underscoring the scaffold's utility in building complex molecular architectures. nih.gov
Exploration of Organocatalytic Properties
Beyond metal catalysis, the principles of asymmetric synthesis have been applied to benzonitrile derivatives through organocatalysis. In one notable approach, N-heterocyclic carbenes (NHCs) derived from aminoindanol (B8576300) have been used as organic catalysts for the atroposelective synthesis of axially chiral 2-arylbenzonitriles. nih.gov This process involves a dehydrative dynamic kinetic resolution transformation where the NHC catalyst controls the formation of the C≡N triple bond, thereby establishing axial chirality with excellent enantioselectivity. nih.gov
The mechanism relies on the NHC catalyst activating a 2-arylbenzaldehyde substrate, with a hydroxyl group on the substrate's A-ring being crucial for stabilizing the rate-determining transition state. nih.gov The NHC is regenerated at the end of the catalytic cycle, a hallmark of organocatalysis. nih.gov The resulting chiral benzonitrile products are valuable as they can be transformed into other functional molecules or serve directly as chiral ligands for subsequent asymmetric reactions. nih.gov
Early-Stage Biological and Pharmaceutical Research (In Vitro & Non-Clinical)
In the realm of non-clinical research, the Benzonitrile, 3-(2H-indazol-2-yl)- scaffold and its analogues are extensively studied for their interactions with biological systems. This research is foundational for discovering new therapeutic pathways and designing novel bioactive molecules.
In Vitro Enzyme Interaction Mechanisms and Biological Target Identification
The indazole scaffold is a cornerstone in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net Derivatives have been identified as inhibitors or modulators of several key enzymes and receptors in in vitro assays.
Soluble Guanylate Cyclase (sGC) and Hypoxia-Inducible Factor-1 (HIF-1): The indazole derivative YC-1 is a well-known stimulator of soluble guanylate cyclase and an inhibitor of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cellular response to hypoxia. nih.gov
Kinase Inhibition: Various indazole derivatives have been evaluated for their kinase inhibitory activity. For example, certain N,N'-diarylurea derivatives incorporating an indazole moiety show inhibitory activity against p38 mitogen-activated protein kinase, which is involved in cellular responses to stress stimuli. mdpi.com
Monoacylglycerol Lipase (B570770) (MAGL): In the search for anticancer agents, N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives, which are structurally related through their heterocyclic nature, have been optimized as potent inhibitors of human monoacylglycerol lipase (hMAGL), an enzyme implicated in cancer pathology. nih.gov
Chemokine Receptors: Indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a target relevant to inflammatory diseases. acs.org
Aldosterone (B195564) Synthase: In silico docking studies have explored the interaction of benzonitrile derivatives, such as fadrozole (B1662666) (4-(5,6,7,8-Tetrahydro-imidazo[1,5-a]pyridin-5-yl)-benzonitrile), with the aldosterone synthase enzyme surface, indicating a potential for these scaffolds to target steroidogenic pathways. biointerfaceresearch.com
Modern computational tools like TargetHunter are also employed to predict biological targets for novel compounds in silico, mining chemogenomic databases to map chemical structures to potential protein interactions, thereby accelerating the process of biological target identification. researchgate.net
Structure-Activity Relationship (SAR) Studies in Vitro
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates to biological function. For indazole-benzonitrile scaffolds, extensive SAR studies have been conducted to optimize their activity against various targets.
A review of SAR studies on YC-1 analogues as HIF-1 inhibitors revealed several key structural requirements for potent activity. nih.gov It was found that the indazole core generally provides better inhibitory activity than related benzoimidazole or imidazopyridine cores. nih.gov Modifications to the substituents on the phenyl ring attached to the indazole nitrogen have a significant impact on potency.
The table below, derived from SAR studies of YC-1 analogues, illustrates the effect of substitution on the benzene (B151609) ring on HIF-1 inhibitory activity. nih.gov
| Compound | Substitution Position | Substituent | IC₅₀ (µM) |
| 26a | ortho | Fluoro (F) | 4.9 |
| 26e | ortho | Cyano (CN) | 8.7 |
| 26b | meta | Fluoro (F) | 10 |
| 26c | para | Fluoro (F) | 19 |
| 26f | meta | Cyano (CN) | 26 |
Data sourced from Straub et al. as cited in reference nih.gov.
These in vitro findings demonstrate that substitution at the ortho position of the benzene ring with either a fluoro or cyano group leads to the most potent HIF-1 inhibitory activity. nih.gov Moving the substituent to the meta or para position significantly reduces this activity. nih.gov Further SAR studies on other series of indazole derivatives have shown that electron-withdrawing groups on a 2-phenyl ring can favor antiprotozoal activity. researchgate.net
Lead Compound Identification and Optimization Strategies
The process of drug discovery often begins with a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with more desirable properties. The indazole scaffold has been central to numerous hit-to-lead optimization programs.
The compound YC-1 serves as a classic example of a lead compound. nih.gov Its discovery prompted the synthesis of a multitude of derivatives to improve potency and explore its biological activities. nih.gov The optimization strategy often involves systematic modification of different parts of the molecule, as demonstrated in the SAR studies. For example, replacing the benzyl (B1604629) group of YC-1 with other substituted phenyl groups was a key optimization strategy. nih.gov
Another example is the hit-to-lead optimization of a series of acetamide (B32628) derivatives as hMAGL inhibitors. nih.gov In this study, initial hits were modified, particularly with halogen substitutions on an aniline (B41778) ring, which resulted in compounds with IC₅₀ values in the low nanomolar range. nih.gov This iterative process of synthesis and in vitro testing is fundamental to lead optimization.
Strategies for optimization can also involve:
Scaffold Hopping: Replacing the core indazole ring with other heterocycles to explore new chemical space and intellectual property. nih.gov
Functional Group Modification: As seen with CCR4 antagonists, reducing a benzonitrile group to a benzylamine (B48309) allowed for further derivatization and exploration of the SAR. acs.org
Improving Pharmacokinetic Properties: While not the focus here, modifications are often made to improve solubility, metabolic stability, and other properties essential for a successful drug candidate.
Design of Novel Heterocyclic Scaffolds for Biological Evaluation
The versatility of the Benzonitrile, 3-(2H-indazol-2-yl)- framework allows for its use as a starting point in the design of novel, more complex heterocyclic systems for biological screening. Modern synthetic methods have enabled the creation of diverse libraries of indazole-containing compounds.
Recent research has focused on innovative C-H functionalization reactions to build upon the 2H-indazole core. For example, visible-light-promoted direct C3-H cyanomethylation of 2H-indazoles has been developed. acs.orgnih.gov This method uses an iridium-based photoredox catalyst to attach a cyanomethyl group to the C3 position of the indazole ring, a position often crucial for biological activity. acs.orgnih.gov This strategy has been used to synthesize a range of derivatives, including 2-(3-(Cyanomethyl)-2H-indazol-2-yl)benzonitrile. acs.orgnih.gov
Other synthetic strategies for creating novel scaffolds include:
Chan-Evans-Lam Coupling: This copper-promoted N-arylation method has been used to synthesize a variety of N(2)-arylindazol-3(2H)-ones, which were subsequently evaluated for anti-inflammatory activity. mdpi.com
Microwave-Assisted Synthesis: Efficiently producing libraries of substituted 4,5,6,7-tetrahydro-2H-indazoles for evaluation of properties like antioxidant activity. mdpi.com
Palladium-Catalyzed Arylation: Used to create 2,3-diphenyl-2H-indazole derivatives that were evaluated for their anticandidal activity. nih.gov
The table below summarizes some of the novel heterocyclic scaffolds developed from the 2H-indazole core for biological evaluation.
| Novel Scaffold Type | Synthetic Method | Purpose of Evaluation | Reference(s) |
| C3-Cyanomethyl-2H-Indazoles | Visible-Light Photoredox Catalysis | General Heterocyclic Synthesis | acs.org, nih.gov |
| N(2)-Arylindazol-3(2H)-ones | Copper-Promoted Chan-Evans-Lam Coupling | Anti-inflammatory Activity | mdpi.com |
| 4,5,6,7-Tetrahydro-2H-indazoles | Microwave-Assisted Condensation | Antioxidant Properties | mdpi.com |
| 2,3-Diphenyl-2H-indazoles | Palladium-Catalyzed Arylation | Anticandidal Activity | nih.gov |
These examples demonstrate a continuous effort to expand the chemical diversity of indazole-based compounds, providing a rich pool of novel structures for future biological and pharmaceutical research.
Supramamolecular Chemistry and Molecular Recognition Phenomena
The field of supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into larger, organized structures. These interactions, though weaker than covalent bonds, are pivotal in a myriad of chemical and biological processes, including molecular recognition, host-guest chemistry, and self-assembly. The unique structural scaffold of Benzonitrile, 3-(2H-indazol-2-yl)-, featuring both a benzonitrile and an indazole moiety, presents significant potential for its application in advanced research focusing on these phenomena.
While dedicated studies on the supramolecular chemistry of Benzonitrile, 3-(2H-indazol-2-yl)- are not extensively documented in publicly available literature, its constituent functional groups allow for well-founded postulations regarding its behavior in molecular recognition and the formation of supramolecular architectures. The indazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. Simultaneously, the nitrile group of the benzonitrile component is a well-known hydrogen bond acceptor and can participate in dipole-dipole interactions. The aromatic nature of both ring systems also predisposes the molecule to engage in π-π stacking interactions.
Research on related benzonitrile derivatives provides insights into the types of interactions this class of compounds can form. For instance, studies on the crystal engineering of fluorinated stilbenes containing a benzonitrile group have highlighted the role of C-N···halogen interactions and the stacking of aromatic rings in directing the solid-state assembly of molecules. psu.edu Such principles of crystal engineering, which is a subset of supramolecular chemistry, are directly applicable to understanding the potential solid-state architecture of Benzonitrile, 3-(2H-indazol-2-yl)-. uky.edu
The potential non-covalent interactions that Benzonitrile, 3-(2H-indazol-2-yl)- can participate in are summarized in the table below. These interactions are fundamental to its potential use in designing host-guest systems, where the molecule could selectively bind to other molecules, or in the construction of novel materials with specific structural and electronic properties driven by self-assembly.
| Potential Non-Covalent Interaction | Participating Functional Group(s) | Role in Supramolecular Assembly |
| Hydrogen Bonding | Indazole N-H (donor), Indazole N (acceptor), Benzonitrile C≡N (acceptor) | Directional control in self-assembly, formation of tapes, sheets, or 3D networks. Key for specific molecular recognition. |
| π-π Stacking | Indazole ring, Benzene ring | Stabilization of supramolecular structures through parallel or offset stacking, influencing electronic properties. |
| Dipole-Dipole Interactions | Benzonitrile C≡N group | Contribution to the overall stability and orientation of molecules within an assembly. |
| C-H···π Interactions | Aromatic C-H bonds and π-systems | Fine-tuning of molecular packing and recognition events. |
The synthesis of various isomers and derivatives of indazoles and benzonitriles has been reported, sometimes including X-ray crystallographic data for related structures. nih.govmdpi.commdpi.comnih.govacs.orgacs.orguni-muenchen.de This body of work provides a foundational understanding of the steric and electronic factors that would influence the supramolecular behavior of Benzonitrile, 3-(2H-indazol-2-yl)-. For example, the synthesis of the isomeric 4-(2H-indazol-2-yl)benzonitrile has been documented, and comparative studies of the supramolecular arrangements of such isomers could reveal subtle but significant differences in their molecular recognition capabilities. uni-muenchen.de
Further research, including single-crystal X-ray diffraction studies of Benzonitrile, 3-(2H-indazol-2-yl)- and its co-crystals with potential guest molecules, would be invaluable in elucidating its precise role in supramolecular chemistry and unlocking its full potential in the design of advanced materials and molecular sensors.
Future Research Directions and Emerging Trends for Benzonitrile, 3 2h Indazol 2 Yl
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis
The paradigm of chemical synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nso-journal.orgresearchgate.net These powerful computational tools are accelerating the discovery and optimization of synthetic routes for complex molecules like Benzonitrile (B105546), 3-(2H-indazol-2-yl)-.
Advancements in In Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of Benzonitrile, 3-(2H-indazol-2-yl)-. Advancements in in situ spectroscopic techniques are providing unprecedented real-time insights into chemical transformations.
Techniques such as in situ Infrared (IR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation throughout a reaction. acs.org This enables the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters like temperature and addition rates. For the synthesis of indazole derivatives, monitoring the formation and disappearance of key vibrational bands can provide critical information about the reaction progress and mechanism. acs.orgcore.ac.uk The data gathered from these techniques can be used to build more accurate kinetic models, leading to improved process control and higher yields.
Exploration of Unconventional Reaction Pathways and Conditions
The quest for more sustainable and efficient chemical processes is driving the exploration of unconventional reaction pathways and conditions for the synthesis of molecules like Benzonitrile, 3-(2H-indazol-2-yl)-.
Flow chemistry, for example, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.gov The synthesis of indazole and pyrazole (B372694) derivatives has been successfully demonstrated using flow reactors, suggesting that this technology could be applied to the production of Benzonitrile, 3-(2H-indazol-2-yl)-. nih.gov Other emerging areas include mechanochemistry, which utilizes mechanical force to induce chemical reactions, and photocatalysis, which employs light to drive chemical transformations under mild conditions. nih.govacs.org These unconventional methods have the potential to unlock new reaction pathways and provide access to novel derivatives that are difficult to obtain through conventional means. nih.gov
Development of Multifunctional Materials Incorporating the Benzonitrile, 3-(2H-indazol-2-yl)- Moiety
The unique electronic and structural features of the Benzonitrile, 3-(2H-indazol-2-yl)- moiety make it an attractive building block for the development of novel multifunctional materials.
The indazole core is known to exhibit a range of biological activities, and incorporating this scaffold into polymers or other materials could lead to the creation of biocompatible and bioactive materials for applications in drug delivery and tissue engineering. researchgate.net Furthermore, the benzonitrile group can influence the electronic properties of a material, making it potentially useful in the design of organic semiconductors, fluorescent probes, and other advanced materials. acs.org Research in this area will focus on the synthesis and characterization of polymers and other macromolecules containing the Benzonitrile, 3-(2H-indazol-2-yl)- unit and the investigation of their physical, chemical, and biological properties. mdpi.com
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The future of chemical research lies in the powerful synergy between computational prediction and experimental validation. nih.gov This integrated approach is particularly valuable for accelerating the discovery and development of new molecules and materials based on the Benzonitrile, 3-(2H-indazol-2-yl)- scaffold.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the structural, electronic, and spectroscopic properties of Benzonitrile, 3-(2H-indazol-2-yl)- and its derivatives. core.ac.ukresearchgate.net These theoretical predictions can guide the design of new synthetic targets with desired properties. Molecular docking studies can be employed to predict the binding affinity of these compounds to biological targets, aiding in the identification of potential drug candidates. nih.govmdpi.com The most promising candidates identified through computational screening can then be synthesized and their properties experimentally validated, creating a highly efficient feedback loop for discovery. nih.gov This combination of in silico and experimental work will be crucial for unlocking the full potential of Benzonitrile, 3-(2H-indazol-2-yl)- in various scientific fields. core.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2H-indazol-2-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or condensation methods. For example, describes the preparation of structurally similar benzonitrile derivatives using method (g) (condensation with substituted aryl groups) and method (h) (introduction of phenyl or thiophenyl substituents). Key parameters for optimization include:
- Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions).
- Solvent selection (e.g., DMF or THF for polar aprotic conditions).
- Temperature control (e.g., reflux at 80–120°C for 12–24 hours).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural purity of 3-(2H-indazol-2-yl)benzonitrile using spectroscopic techniques?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm connectivity and substituent positions. reports chemical shifts for analogous compounds (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 110–120 ppm for nitrile carbons). Additional techniques include:
- FT-IR : Confirm nitrile C≡N stretch at ~2220–2240 cm⁻¹ .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺).
- Melting point analysis : Compare observed values (e.g., 189–235°C in ) to literature for purity assessment .
Q. What safety protocols are critical when handling nitrile-containing compounds like 3-(2H-indazol-2-yl)benzonitrile in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P95 respirators recommended for particulate control) .
- Emergency procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for potential cyanide toxicity .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and reactivity of 3-(2H-indazol-2-yl)benzonitrile derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. used B3LYP/6-311++G(d,p) to analyze nonlinear optical (NLO) properties and Fukui indices for reactive sites .
- Molecular docking : Simulate binding interactions with biological targets (e.g., proteins) using AutoDock Vina. Validate results with experimental binding constants (e.g., Kₐ values from spectrophotometry in ) .
Q. What strategies resolve contradictions in crystallographic data interpretation for indazole-substituted benzonitriles?
- Methodology :
- Software cross-validation : Refine structures using SHELXL ( ) and WinGX ( ) to compare R-factors and displacement parameters.
- Twinned data analysis : For problematic crystals, apply SHELXE ( ) to deconvolute overlapping reflections.
- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .
Q. What experimental approaches assess the potential of 3-(2H-indazol-2-yl)benzonitrile as a TADF material in OLED applications?
- Methodology :
- Photophysical analysis : Measure photoluminescence quantum yields (PLQY) and transient decay lifetimes (µs–ms range) to confirm thermally activated delayed fluorescence (TADF) .
- Device fabrication : Test in a multilayer OLED structure (ITO/hole transport layer/emissive layer/electron transport layer). highlights similar benzonitrile derivatives in emissive layers for high-efficiency devices .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (>300°C desired for device longevity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
